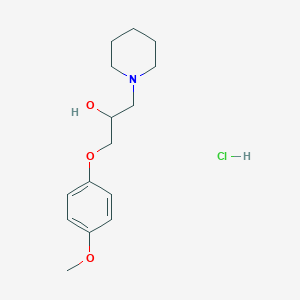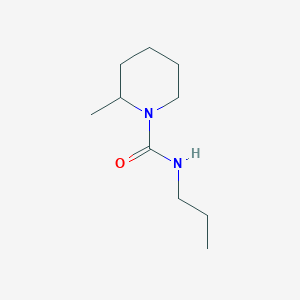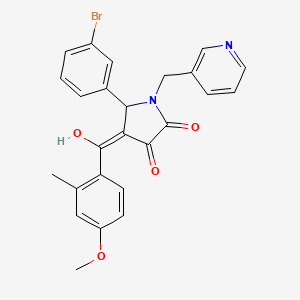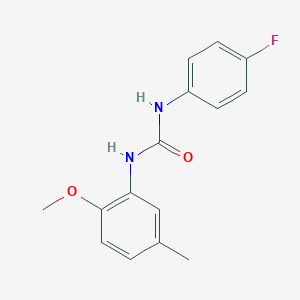
1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, commonly known as pindolol, is a beta-adrenergic blocker that is used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a non-selective beta-blocker that works by blocking the beta receptors in the heart and blood vessels, thereby reducing the heart rate, blood pressure, and workload on the heart. Pindolol has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.
作用机制
Pindolol works by blocking the beta receptors in the heart and blood vessels, which reduces the heart rate, blood pressure, and workload on the heart. Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 receptors. This can lead to some side effects such as bronchoconstriction, which may limit its use in patients with asthma or chronic obstructive pulmonary disease (COPD).
Biochemical and Physiological Effects
Pindolol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. Pindolol can also reduce the release of renin from the kidneys, which can lead to a reduction in blood pressure. Pindolol has been shown to have a modulatory effect on the glutamatergic system, which may be useful in the treatment of schizophrenia.
实验室实验的优点和局限性
Pindolol has a number of advantages for use in lab experiments. It is a well-established beta-blocker that has been extensively studied for its biochemical and physiological effects. Pindolol is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 receptors. This can lead to some side effects such as bronchoconstriction, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on pindolol. One area of interest is the potential use of pindolol in the treatment of anxiety disorders, depression, and schizophrenia. Further research is needed to better understand the modulatory effect of pindolol on the glutamatergic system and its potential use in the treatment of schizophrenia. Another area of interest is the development of more selective beta-blockers that may have fewer side effects than pindolol.
合成方法
Pindolol can be synthesized by reacting 4-methoxyphenol with epichlorohydrin and sodium hydroxide to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperidine and isopropylamine to form 1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form pindolol hydrochloride.
科学研究应用
Pindolol has been used in scientific research for its potential role in the treatment of anxiety disorders, depression, and schizophrenia. Studies have shown that pindolol can enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety disorders. Pindolol has also been shown to have a modulatory effect on the glutamatergic system, which may be useful in the treatment of schizophrenia.
属性
IUPAC Name |
1-(4-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-18-14-5-7-15(8-6-14)19-12-13(17)11-16-9-3-2-4-10-16;/h5-8,13,17H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBDDSZZIQVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide](/img/structure/B5427849.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5427859.png)
![2-pyridin-3-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5427864.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5427867.png)
![2-methyl-N-(5-{[(3-pyridinylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5427875.png)
![1-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5427878.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5427901.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-methylpyrazin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5427917.png)
![2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyridine](/img/structure/B5427923.png)


![N-[1-(4-biphenylyl)ethyl]cyclopropanecarboxamide](/img/structure/B5427943.png)